

Mass Spectrometry Fragmentation Patterns of Brominated Aminoindanes: A Comparative Guide

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Compound of Interest

Compound Name:	6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
CAS No.:	165730-13-2
Cat. No.:	B1376397

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Executive Summary

Brominated aminoindanes (BAIs), such as 5-bromo-2-aminoindane (5-BAI), represent a specific subclass of rigid, amphetamine-like novel psychoactive substances (NPS). Their structural rigidity, conferred by the bicyclic indane system, results in mass spectral fragmentation patterns distinct from their acyclic counterparts (e.g., bromoamphetamines).

This guide provides an in-depth technical comparison of the fragmentation mechanics of brominated aminoindanes. It focuses on the critical differentiation between positional isomers (4-BAI vs. 5-BAI) and the utility of derivatization in resolving these isobaric compounds.

Fundamental Fragmentation Mechanisms[1]

The electron ionization (EI) mass spectrum of brominated aminoindanes is governed by three primary mechanistic drivers: the stability of the aromatic core, the lability of the carbon-bromine bond, and the loss of the amine functionality.

Core Fragmentation Pathways

Unlike acyclic amines where

-cleavage dominates, the cyclic nature of aminoindanes suppresses simple

-cleavage because the bond breakage does not immediately result in fragmentation into two separate species.

- Molecular Ion Generation (

): The aromatic ring stabilizes the radical cation, resulting in a discernible molecular ion peak. For brominated species, this appears as a characteristic 1:1 doublet at

211 and 213 (

Br and

Br).

- Loss of Ammonia (

): A common pathway for primary amines, leading to the formation of a brominated indene cation (

194/196).

- Halogen Loss (

): The cleavage of the C-Br bond yields the 2-aminoindane cation (

132). This is a critical diagnostic ion.

- Tropylium Formation (

91): Subsequent loss of the amine and ring expansion/contraction leads to the stable tropylium ion (

), a universal marker for alkylbenzenes.

Mechanistic Visualization

The following diagram illustrates the causal relationships in the fragmentation cascade.

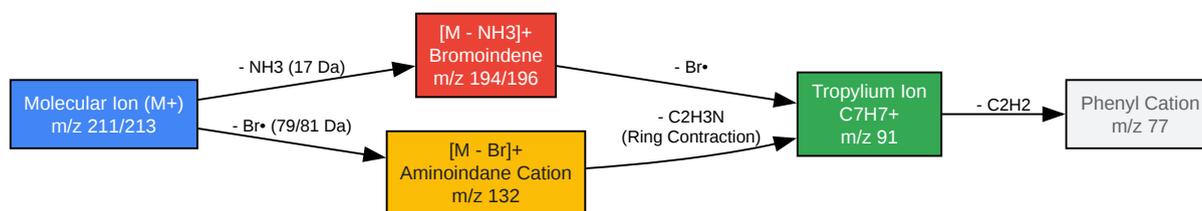


Figure 1: EI-MS Fragmentation Pathway of 5-Bromo-2-aminoindane

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Comparative Analysis: Isomer Differentiation

A major analytical challenge is distinguishing between positional isomers, specifically 4-bromo-2-aminoindane (4-BAI) and 5-bromo-2-aminoindane (5-BAI). While their molecular weights are identical, their fragmentation kinetics differ due to the "Ortho Effect" and steric strain.

4-BAI vs. 5-BAI

Experimental data from analogous halogenated indanes (specifically iodo-analogs) suggests a distinct trend in ion abundance ratios.

Feature	5-Bromo-2-aminoindane (5-BAI)	4-Bromo-2-aminoindane (4-BAI)
Molecular Ion ()	Base Peak (100%) or very high abundance. The 5-position is sterically unhindered, stabilizing the radical cation.	Lower abundance relative to base peak.
Dehalogenated Cation (132)	Moderate abundance (~20-40%).	Base Peak (100%) or significantly elevated. Proximity of the amine to the 4-bromo position facilitates halogen loss.
Tropylium (91)	High abundance.	High abundance.[1]
Retention Time	Typically elutes later on non-polar columns (e.g., Rxi-5Sil MS).	Typically elutes earlier due to lower boiling point/polarity interaction.

Key Insight: The ratio of

to

is the primary differentiator.

- 5-BAI:
- 4-BAI:

Comparison with Alternatives

Analyte	Key Diagnostic Ions ()	Notes
2-Aminoindane (2-AI)	133 (), 116, 91	Lacks the isotopic doublet. Base peak is often 116 or 117.
5-Iodo-2-aminoindane (5-IAI)	259 (), 132, 117, 91	Analogous to 5-BAI but shifted by +48 Da (I vs Br). is dominant.
MDAI (Methylenedioxy)	177 (), 160, 131	Oxygenated ring fragments differently; no halogen loss pattern.

Derivatization Strategies

Direct analysis of underivatized aminoindanes can lead to peak tailing and thermal degradation. Derivatization is recommended to improve chromatographic resolution and provide unique mass spectral tags.^[2]

Recommended Reagents

- PFPA (Pentafluoropropionic anhydride): Adds a perfluoroacyl group. Excellent for increasing molecular mass to a unique high-mass region.
- TFAA (Trifluoroacetic anhydride): Standard reagent. Good volatility but fragments can be less unique.
- HFBA (Heptafluorobutyric anhydride): Adds a large fluoro-chain, significantly improving separation of isomers like 4-BAI and 5-BAI.

Derivatization Workflow

The following protocol ensures consistent derivative formation.

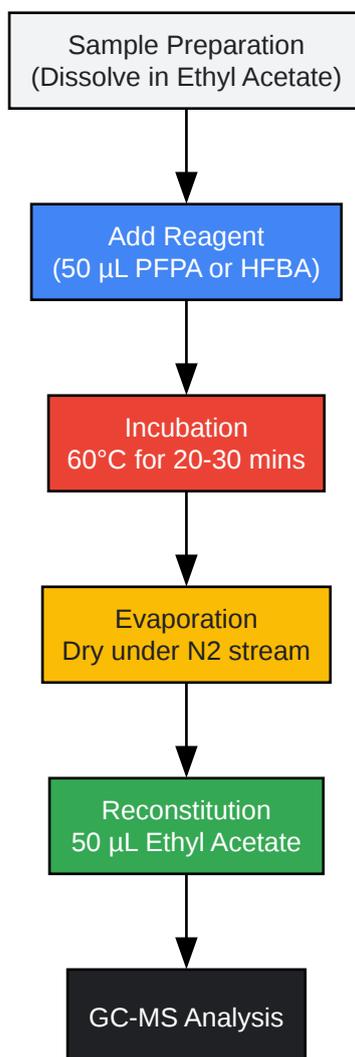


Figure 2: Derivatization Workflow for Aminoindane Analysis

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Experimental Protocol (GC-MS)[3][4][5][6][7][8][9][10][11]

To replicate the fragmentation patterns described, the following instrument parameters are recommended. This protocol is self-validating through the use of a standard alkane ladder for retention index calculation.

Instrumentation

- System: GC-MS (Single Quadrupole)

- Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm × 0.25 μm)
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow)

Temperature Program

- Inlet: 250°C (Splitless or 20:1 Split depending on concentration)
- Oven:
 - Initial: 90°C (hold 1 min)
 - Ramp: 20°C/min to 300°C
 - Final: 300°C (hold 5 min)
- Transfer Line: 280°C

Mass Spectrometer Settings

- Ionization: Electron Impact (EI) at 70 eV
- Source Temp: 230°C
- Quad Temp: 150°C
- Scan Range:
40–450

References

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